Dipraglurant Dipraglurant Dipraglurant has been used in trials studying the treatment of Parkinson's Disease. It is a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM).
Brand Name: Vulcanchem
CAS No.: 872363-17-2
VCID: VC0526287
InChI: InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2
SMILES: C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
Molecular Formula: C16H12FN3
Molecular Weight: 265.28 g/mol

Dipraglurant

CAS No.: 872363-17-2

Cat. No.: VC0526287

Molecular Formula: C16H12FN3

Molecular Weight: 265.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dipraglurant - 872363-17-2

Specification

CAS No. 872363-17-2
Molecular Formula C16H12FN3
Molecular Weight 265.28 g/mol
IUPAC Name 6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2
Standard InChI Key LZXMUJCJAWVHPZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
Canonical SMILES C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Dipraglurant is chemically identified as 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine . The compound is classified as a small molecule drug and has been investigated in both immediate-release and extended-release formulations . Its structure contains several key functional groups including an imidazo[1,2-a]pyridine core, a fluorine substituent, and a butynyl linker to a pyridinyl group, which collectively contribute to its ability to modulate mGluR5 activity through allosteric mechanisms.

Table 1: Chemical and Physical Properties of Dipraglurant

PropertyValue
Chemical Name6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine
SynonymsADX48621
Chemical ClassSmall Molecule
TargetMetabotropic glutamate receptor 5 (mGluR5)
MechanismNegative allosteric modulator (NAM)
DeveloperAddex Therapeutics

Mechanism of Action

Dipraglurant acts as a negative allosteric modulator of the mGluR5 receptor, binding to a site distinct from the orthosteric binding site of the natural ligand (glutamate) and reducing receptor activity. The mGluR5 receptor is widely expressed in the central nervous system, particularly in brain regions associated with motor control and cognition.

In the context of Parkinson's disease and levodopa-induced dyskinesia, the rationale for targeting mGluR5 is based on the understanding that abnormal glutamate signaling contributes significantly to the development of dyskinesia. By modulating glutamate signaling through mGluR5, Dipraglurant reduces the abnormal glutamatergic activity that contributes to dyskinesia .

Detailed in vitro pharmacological characterization has revealed that Dipraglurant exhibits interesting pharmacological properties, including bias toward receptor internalization and away from certain signaling pathways like ERK1/2 phosphorylation . This selective modulation of receptor function may contribute to its therapeutic effects while potentially minimizing unwanted effects.

Preclinical Studies

Dipraglurant has shown promising results in preclinical studies across various models of neurological disorders. One key study involved the use of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) macaque model of levodopa-induced dyskinesia, considered the gold standard for evaluating potential anti-dyskinetic therapies before human trials.

In this macaque model, Dipraglurant was tested at doses of 3, 10, and 30 mg/kg administered orally in a four-way crossover, single-dose, controlled study with eight animals . The results demonstrated that Dipraglurant inhibited dyskinesias in a dose-dependent manner, with the best effect achieved at the 30 mg/kg dose. Importantly, the anti-dyskinetic effect was observed without interfering with levodopa's beneficial therapeutic effect on parkinsonian symptoms .

Table 2: Preclinical Efficacy of Dipraglurant in MPTP Macaque Model of LID

Dose (mg/kg, oral)Effect on DyskinesiaEffect on Levodopa Efficacy
3Modest inhibitionNo alteration
10Intermediate inhibitionNo alteration
30Maximum inhibitionNo alteration

Additionally, the pharmacokinetic properties of Dipraglurant were found to be similar to those of levodopa, suggesting that both drugs could be co-administered simultaneously in clinical settings . This is advantageous from a practical perspective, as it simplifies treatment regimens for patients.

Beyond Parkinson's disease models, preclinical work has shown that Dipraglurant reduced involuntary muscle contractions in a mouse model of dystonia by restoring brain synaptic plasticity . The drug also improved symptoms in rodent models mimicking non-motor symptoms of anxiety, depression, and obsessive behaviors .

For post-stroke recovery applications, preclinical studies have demonstrated that Dipraglurant can significantly restore functional control after just three days of once-daily treatment . This suggests a potential role in enhancing neuroplasticity and recovery after stroke.

Clinical Development

Dipraglurant has progressed through early clinical development for the treatment of levodopa-induced dyskinesia in Parkinson's disease. A Phase 2 randomized, double-blind, placebo-controlled, parallel-group, multicenter study was conducted to evaluate its safety, tolerability, and efficacy .

This trial enrolled 83 participants, with 52 in the Dipraglurant treatment group and 31 in the placebo group. The trial design included a dose escalation from 50mg once daily up to 100mg three times a day. The primary outcome measure was the number of participants with abnormal safety and tolerability assessment parameters after 4 weeks, with secondary measures including the severity of dyskinesia as measured by the modified Abnormal Involuntary Movement Scale (mAIMS) .

Table 3: Phase 2 Clinical Trial Results of Dipraglurant for LID

ParameterDipraglurant (n=52)Placebo (n=24)
Adverse Events88.5%75%
mAIMS Day 119.9% improvement4.1% improvement
mAIMS Day 2831.4% improvement21.5% improvement
Clinician-rated Global Impression of Change71.2% improvement49.9% improvement
On-time with DyskinesiaReducedNo significant change
On-time without DyskinesiaIncreasedNo significant change

Results showed that the Dipraglurant treatment group had a higher incidence of adverse events (88.5%) compared to the placebo group (75%). Most participants completed the dose escalation, though two participants in the active group discontinued due to adverse events .

Based on these results, two pivotal Phase 3 studies were scheduled, each with planned enrollment of 200 participants split equally between Dipraglurant and placebo. These Phase 3 studies were expected to report results in the third quarter of 2021 .

Pharmacological Characterization

Detailed in vitro pharmacological characterization of Dipraglurant has provided valuable insights into its mechanism of action. Studies have evaluated Dipraglurant's ability to inhibit various l-glutamate-induced signaling pathways, including calcium mobilization, inositol monophosphate accumulation, extracellular signal-regulated kinase 1/2 phosphorylation, and real-time receptor internalization .

Further analysis using the operational model of allosterism revealed that Dipraglurant was biased toward receptor internalization in terms of affinity. This pharmacological profile distinguishes it from other mGluR5 negative allosteric modulators .

Studies have also provided valuable information about the binding kinetics of Dipraglurant, including association rates (kon) and dissociation rates (koff). Dipraglurant exhibited relatively rapid kinetics, with a residence time (1/koff) of less than 10 minutes . This characteristic may have implications for its dosing schedule and duration of effect.

Therapeutic Applications

Parkinson's Disease and Levodopa-Induced Dyskinesia

The primary therapeutic application being investigated for Dipraglurant is the treatment of levodopa-induced dyskinesia in Parkinson's disease patients. LID represents a significant challenge in the long-term management of Parkinson's disease, affecting up to 80% of patients after 5-10 years of levodopa therapy. Currently, amantadine is the only FDA-approved treatment for LID, and it works by blocking glutamate signaling, similar to Dipraglurant's mechanism .

The preclinical and early clinical data suggest that Dipraglurant could provide a new therapeutic option for Parkinson's disease patients suffering from LID. The ability of Dipraglurant to reduce dyskinesia without interfering with the anti-parkinsonian effects of levodopa is particularly valuable, as it addresses a critical limitation of many potential anti-dyskinetic therapies .

Post-Stroke Recovery

Dipraglurant is also being developed for post-stroke sensorimotor recovery. According to the World Stroke Organization, over 12.2 million strokes occur each year globally, often leading to motor paralysis, loss of sensory function, impaired autonomic functions, cognitive deficits, and pain. Currently, there are no approved drugs to support sensorimotor recovery after stroke, with current therapies relying primarily on retraining and physiotherapy .

Preclinical studies have demonstrated that Dipraglurant can significantly enhance functional recovery after stroke by stimulating network connectivity in the brain. Remarkably, significant restoration of functional control was observed after just three days of once-daily treatment .

Traumatic Brain Injury

Dipraglurant is also being investigated for traumatic brain injury (TBI) recovery. The mechanism of action is believed to be similar to that involved in post-stroke recovery, with the modulation of mGluR5 potentially enhancing neuroplasticity and functional recovery after brain injury .

The rapid onset of effect observed in stroke models could be particularly advantageous in the TBI setting as well, potentially accelerating recovery and improving outcomes for patients suffering from this common and often debilitating condition .

ConditionDevelopment StageKey Findings
Levodopa-Induced Dyskinesia in PDPhase 2 completed, Phase 3 plannedReduced dyskinesia without affecting levodopa efficacy
Post-Stroke Sensorimotor RecoveryPreclinicalSignificant functional recovery after 3 days of treatment
Traumatic Brain InjuryPreclinicalSimilar mechanism to stroke recovery, fast onset could be advantageous
Alzheimer's DiseaseExploratorymGluR5 inhibitors protect memory and reduce amyloid in mouse models
Anxiety, Depression, OCD-like BehaviorsPreclinicalImproved symptoms in rodent models

Comparison with Other mGluR5 Modulators

Comparative studies of nine clinically and preclinically tested mGluR5 negative allosteric modulators, including Dipraglurant, revealed differences in pharmacological properties among these compounds. Dipraglurant exhibited a unique bias toward receptor internalization in terms of affinity, while another compound, (RS)-remeglurant, showed bias away from the ERK1/2 phosphorylation pathway in terms of cooperativity .

These differences in pharmacological profiles may translate to different therapeutic efficacy or side effect profiles in various clinical conditions, potentially explaining why some mGluR5 modulators have succeeded where others have failed.

Future Directions

The future development of Dipraglurant spans multiple therapeutic areas. For Parkinson's disease LID, the completion of the planned Phase 3 studies will be crucial for determining whether Dipraglurant can become an approved treatment option.

In the post-stroke recovery setting, additional in vivo studies are being conducted, with a Phase 2a study planned subject to funding . Given the large unmet need in post-stroke sensorimotor recovery, this represents a significant potential therapeutic and commercial opportunity.

The investigation of Dipraglurant for TBI recovery is also ongoing, with the fast onset of effect observed in stroke models potentially providing an advantage in this condition as well .

A PET study was expected to demonstrate the efficiency of Dipraglurant binding to mGluR5 as plasma concentration increases, providing valuable information for optimizing dosing in future clinical trials . The study was specifically designed to investigate how Dipraglurant binds to mGluR5 by examining dose-dependent binding using positron emission tomography in healthy subjects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator